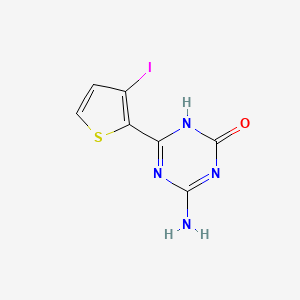

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C7H5IN4OS |

|---|---|

Molekulargewicht |

320.11 g/mol |

IUPAC-Name |

4-amino-6-(3-iodothiophen-2-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C7H5IN4OS/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |

InChI-Schlüssel |

PCLLUNCFBIXBRB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CSC(=C1I)C2=NC(=NC(=O)N2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanoguanidine and an aldehyde or ketone.

Introduction of the Iodothiophene Moiety: The iodothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable iodothiophene derivative and a triazine precursor.

Amination: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl, aryl, or acyl groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Wirkmechanismus

The mechanism of action of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one with structurally related triazinone derivatives, focusing on substituents, physicochemical properties, and biological activities.

Key Observations from Comparative Analysis

Substituent Effects on Physicochemical Properties: Halogenated substituents: The iodine atom in the target compound confers higher molecular weight (333.10 vs. 212.59–257.04 for chloro/bromo analogs) and may enhance lipophilicity compared to smaller halogens like chlorine or bromine . Aromatic vs. aliphatic substituents: Chromenone-containing derivatives (e.g., 16dd, 16be) exhibit higher melting points (232–274°C) due to extended π-conjugation and crystallinity, whereas furan/thiophene analogs lack such data .

The iodine substituent in the target compound may similarly modulate bioactivity. Agricultural applications: Derivatives like sebuthylazine-desethyl-2-hydroxy are herbicide metabolites, highlighting the versatility of triazinones in diverse fields .

Spectral and Analytical Data: $ ^1H $ NMR shifts: Aromatic protons in chromenone derivatives (16dd, 16be) resonate at δ 6.8–8.2, while aliphatic substituents (e.g., dimethylamino in 16be) appear at δ 2.4 . The target compound’s 3-iodothiophene moiety would likely show distinct aromatic signals (δ 6.5–7.5 for thiophene H) . Mass spectrometry: All analogs exhibit clear [M+1] peaks, aiding in structural confirmation .

Biologische Aktivität

4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS Number: 1864154-14-2) is a compound that belongs to the triazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties.

The molecular formula of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is , with a molecular weight of 320.11 g/mol. The structure of this compound includes a triazine ring substituted with an amino group and an iodothiophenyl moiety, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazine scaffold exhibit significant antimicrobial properties. A study evaluated various triazine derivatives and found that those with specific substitutions showed enhanced activity against bacterial strains. For instance, derivatives similar to 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one demonstrated promising results against Staphylococcus aureus and Escherichia coli .

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| 4-Amino-6-(3-Iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one | 16 |

| Standard Antibiotic (e.g., Ampicillin) | 8 |

Anticancer Activity

The anticancer potential of triazine derivatives has garnered significant interest. In vitro studies have demonstrated that compounds similar to 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one exhibit cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through multiple pathways .

Case Studies

Case Study 1: Synthesis and Evaluation of Triazine Derivatives

In a study published by MDPI, researchers synthesized a series of triazine-based compounds and evaluated their biological activities. Among these compounds was one similar to 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one. The study reported significant growth inhibition in several cancer cell lines and suggested further structural modifications to enhance potency .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

A comprehensive SAR analysis indicated that the presence of halogenated thiophenes significantly enhances the biological activity of triazine derivatives. The inclusion of iodine in the thiophene ring was correlated with increased antimicrobial and anticancer activities compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.